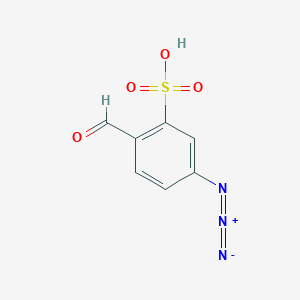
Benzenesulfonic acid, 5-azido-2-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-azido-2-formyl- is an organosulfur compound that features a benzene ring substituted with a sulfonic acid group, an azido group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid, which introduces the sulfonic acid group onto the benzene ring . The azido group can be introduced through a nucleophilic substitution reaction using sodium azide, while the formyl group can be added via a formylation reaction using reagents such as formic acid or formyl chloride .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 5-azido-2-formyl- may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 5-azido-2-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium azide, formic acid, formyl chloride
Major Products Formed
Oxidation: Benzenesulfonic acid, 5-azido-2-carboxylic acid
Reduction: Benzenesulfonic acid, 5-amino-2-formyl-
Substitution: Various sulfonamides, sulfonyl chlorides, and esters
Scientific Research Applications
Benzenesulfonic acid, 5-azido-2-formyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 5-azido-2-formyl- involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The formyl group can undergo nucleophilic addition reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the azido and formyl groups, making it less versatile in chemical reactions.
5-Azido-2-formylbenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Formylbenzenesulfonic acid: Lacks the azido group, limiting its applications in click chemistry.
Uniqueness
Benzenesulfonic acid, 5-azido-2-formyl- is unique due to the presence of all three functional groups (sulfonic acid, azido, and formyl), which confer a wide range of reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
55305-96-9 |
|---|---|
Molecular Formula |
C7H5N3O4S |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
5-azido-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5N3O4S/c8-10-9-6-2-1-5(4-11)7(3-6)15(12,13)14/h1-4H,(H,12,13,14) |
InChI Key |
BCJZNEUXLGKYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















